Superior Antiviral Potency of h-DHBQ Derivatives Against Influenza A (H1N1) Compared to f-DHBQ and Benzo[h] Analogs
In a direct head-to-head comparison within the same study, the dihydrobenzo[h]quinoline (h-DHBQ) series, derived from the 3,4-dihydrobenzo[f]quinolin-1(2H)-one scaffold via a regioisomeric shift, exhibited potent inhibition of influenza A (H1N1) virus with IC50 values of 2.52–3.79 μM for the three most active compounds (4-12, 4-25, 4-27) [1]. In contrast, the directly related f-DHBQ series (5a-e), which more closely resembles the parent 3,4-dihydrobenzo[f]quinolin-1(2H)-one structure, showed significantly weaker or no detectable antiviral activity under the same assay conditions, demonstrating a clear structure-dependent efficacy profile [1].
| Evidence Dimension | Antiviral activity (Influenza A H1N1 inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.52–3.79 μM for h-DHBQ derivatives (4-12, 4-25, 4-27) |
| Comparator Or Baseline | f-DHBQ derivatives (5a-e); IC50 not determinable due to lack of activity |
| Quantified Difference | Potent inhibition (2.52-3.79 μM) for h-DHBQs vs. inactive/weak inhibition for f-DHBQs |
| Conditions | In vitro cytopathic effect (CPE) reduction assay in MDCK cells infected with influenza A (H1N1) virus. |
Why This Matters
This evidence demonstrates that the precise ring fusion geometry (benzo[h] vs. benzo[f]) and substitution pattern dictate antiviral activity, preventing the use of regioisomeric or unoptimized benzo[f]quinolinones as direct substitutes and underscoring the need for specific derivatives tailored to the target.
- [1] Liao, H., Li, Y., Yu, L., Wu, Z., Yang, J., & Zhu, Q. (2022). Design, synthesis and structure-activity relationship of dihydrobenzoquinolines as novel inhibitors against influenza A virus. European Journal of Medicinal Chemistry, 244, 114799. doi:10.1016/j.ejmech.2022.114799. View Source
